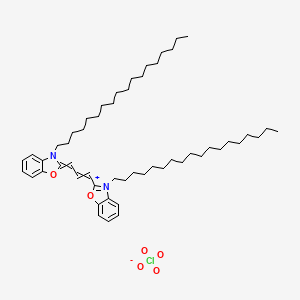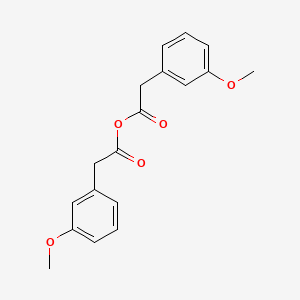
3-Methoxyphenylacetic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxyphenylacetic anhydride is an organic compound that belongs to the class of carboxylic acid anhydrides. It is derived from 3-methoxyphenylacetic acid, which is a monocarboxylic acid. This compound is characterized by the presence of two acyl groups connected by an oxygen atom, forming an anhydride linkage. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-Methoxyphenylacetic anhydride can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenylacetic acid with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride. The reaction typically occurs under mild conditions and yields the desired anhydride product .
Another method involves the use of triphenylphosphine and trichloroisocyanuric acid as reagents. This method allows for the direct synthesis of symmetrical carboxylic anhydrides from carboxylic acids under mild reaction conditions at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar dehydrating agents and conditions. The process is optimized for high yield and purity, ensuring the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
3-Methoxyphenylacetic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 3-methoxyphenylacetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Lithium Aluminum Hydride: For reduction reactions.
Major Products Formed
3-Methoxyphenylacetic Acid: Formed from hydrolysis.
Esters: Formed from alcoholysis.
Amides: Formed from aminolysis.
Primary Alcohols: Formed from reduction.
科学的研究の応用
3-Methoxyphenylacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-methoxyphenylacetic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, leading to the formation of new acyl compounds. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group .
類似化合物との比較
Similar Compounds
3-Methoxyphenylacetic Acid: The parent compound from which the anhydride is derived.
Acetic Anhydride: A commonly used anhydride in organic synthesis.
Trifluoroacetic Anhydride: Another anhydride used for similar purposes.
Uniqueness
3-Methoxyphenylacetic anhydride is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This structural feature distinguishes it from other anhydrides and can lead to different reaction outcomes and applications .
特性
IUPAC Name |
[2-(3-methoxyphenyl)acetyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-15-7-3-5-13(9-15)11-17(19)23-18(20)12-14-6-4-8-16(10-14)22-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXYMEJGVHKIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OC(=O)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
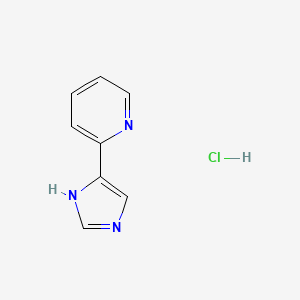
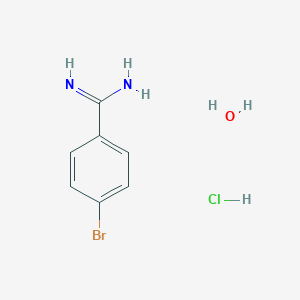
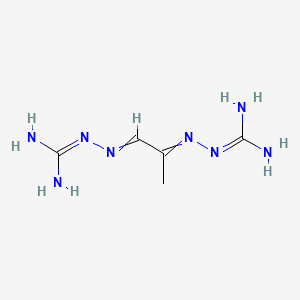
![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B7984346.png)
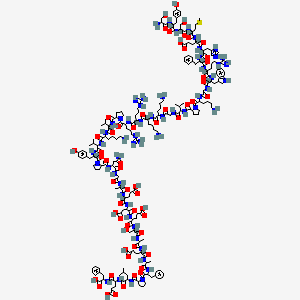
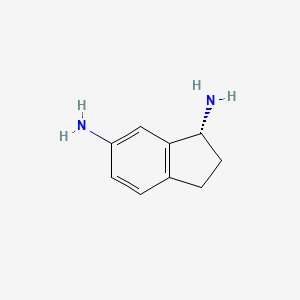
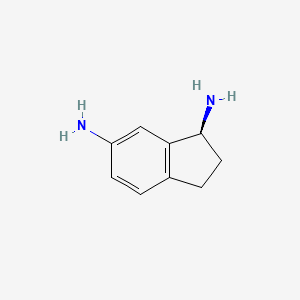
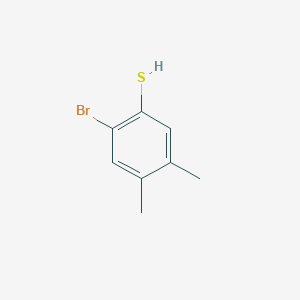
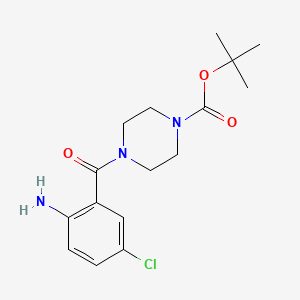
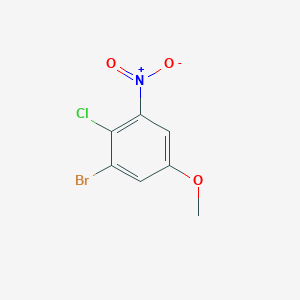
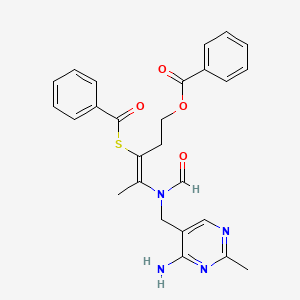
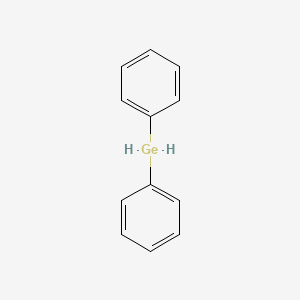
![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]-2,3-dihydroindol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B7984425.png)
